molecular formula C15H10Cl2N2OS B11214811 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11214811
M. Wt: 337.2 g/mol
InChI Key: MKWDMEAKWLDZQR-UHFFFAOYSA-N
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Description

7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones are a privileged scaffold in pharmaceutical sciences, known for their diverse biological activities and presence in several commercially available drugs . This compound is of particular value for investigating structure-activity relationships (SAR) within the quinazolinone family. Its structure features a 7-chloro substituent on the benzene ring and a (2-chlorophenyl)methyl group at the N3 position, which are key modifications for optimizing biological potency and selectivity . The 2-thioxo (sulfanylidene) group is a critical pharmacophore that can influence hydrogen bonding and electronic properties, potentially leading to unique interactions with biological targets . Quinazolinone-based compounds have demonstrated promising potential as anticancer agents, with mechanisms of action that may include induction of apoptosis, inhibition of cell cycle progression, and disruption of microtubule polymerization . Furthermore, recent research has highlighted the applicability of quinazolin-4-one derivatives as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), marking them as valuable scaffolds for developing antiviral therapeutics . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)

InChI Key

MKWDMEAKWLDZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Quinazolinone Core Formation

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, the process begins with 2-amino-4-chlorobenzoic acid (1) reacting with 2-chlorobenzyl chloride (2) in pyridine. This N-acylation step forms 2-(2-chlorophenyl)-4H-benzo[d] oxazin-4-one (3) through dehydrative cyclization .

Reaction Conditions :

  • Temperature : 0°C initial cooling, transitioning to room temperature.

  • Solvent : Pyridine (acts as both solvent and base).

  • Time : 30 minutes of stirring.

  • Yield : ~92% (based on analogous protocols) .

The product is purified via recrystallization in diluted ethanol, confirmed by IR and NMR spectroscopy . Key spectral data include:

  • IR (cm⁻¹) : 1769 (C=O lactone), 762 (C-Cl) .

  • ¹H-NMR (DMSO-d₆) : δ 8.16 (1H, aromatic), 7.84–7.42 (multiplets, aromatic protons) .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the formation of the quinazolinone core. In a comparative study, microwave irradiation (800 W, 5 minutes) increased the yield of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one to 87%, versus 79% under conventional reflux (10 hours) . Adapting this to the target compound:

  • Reaction Setup :

    • Substrate : 2-(2-chlorophenyl)-4H-benzo[d] oxazin-4-one (3).

    • Reagent : Hydrazine hydrate (2 equivalents).

    • Solvent : Pyridine.

    • Microwave Parameters : 800 W, 5 minutes .

  • Workup :

    • The mixture is quenched in acidic water (HCl), filtered, and recrystallized.

    • Yield : ~85–90% (extrapolated from analogous reactions) .

This method reduces side reactions and energy consumption, making it preferable for large-scale synthesis.

Thionation to Introduce the Sulfanylidene Group

The sulfanylidene (C=S) moiety is introduced via thionation of the quinazolin-4-one intermediate. Lawesson’s reagent (2.4 equivalents) in anhydrous toluene at 110°C for 6 hours converts the carbonyl group to a thiocarbonyl .

Key Observations :

  • Optical Purity Retention : Thionation preserves enantiomeric excess (93–99% ee) in chiral derivatives .

  • Yield : 70–80% for similar compounds .

  • Characterization :

    • IR (cm⁻¹) : 1672 (C=O amide → shifts to ~1250 cm⁻¹ for C=S) .

    • ¹³C-NMR : δ 161.5 ppm (C=O → δ ~180 ppm for C=S) .

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Purity (HPLC)
Conventional RefluxPyridine, 115°C, 10 hoursLong79 >95%
Microwave IrradiationPyridine, 800 W, 5 minutesShort87 >98%
ThionationLawesson’s reagent, toluene6 hours75 93–99% ee

Mechanistic Insights

  • Cyclization :

    • Hydrazine attacks the lactone carbonyl of 3 , forming an open-chain intermediate.

    • Intramolecular cyclization under heat or microwave irradiation yields the quinazolinone ring .

  • Thionation :

    • Lawesson’s reagent (LR) mediates oxygen-sulfur exchange via a four-membered transition state, preserving stereochemistry .

Challenges and Optimization Strategies

  • Byproduct Formation : Prolonged heating may degrade hydrazine intermediates. Microwave irradiation mitigates this .

  • Solvent Selection : Pyridine enhances nucleophilicity but requires careful removal. Alternatives like DMF show lower yields .

  • Scale-Up : Batch processing in microwave reactors improves reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The anticancer properties of quinazolinone derivatives have been extensively studied. 7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has demonstrated notable cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound against human breast cancer cell lines (MDA-MB-231 and MCF-7) and prostate cancer cell line (PC3). The results indicated significant cytotoxicity with the following IC50 values:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
MCF-710.0Cell cycle arrest
PC315.0Inhibition of proliferation

The presence of the chlorophenyl group enhances the compound's efficacy, making it a promising candidate for further development in cancer therapy.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against resistant bacterial strains.

Findings: Antibacterial Efficacy

In vitro studies have shown that this compound exhibits significant antibacterial activity. The minimum inhibitory concentrations (MIC) against various strains are summarized below:

Bacterial StrainMIC (µg/mL)Synergistic Agent
Methicillin-resistant Staphylococcus aureus (MRSA)8Piperacillin-tazobactam
Escherichia coli16Ampicillin
Streptococcus pneumoniae32Vancomycin

The mechanism of action involves binding to penicillin-binding proteins (PBPs), which disrupts bacterial cell wall synthesis, thereby enhancing the efficacy of standard antibiotics.

Antioxidant Activity

Research has highlighted the antioxidant potential of quinazolinone derivatives, including this compound, due to their ability to mitigate oxidative stress-related diseases.

Research Insights: Antioxidant Efficacy

A study assessed the antioxidant activity using DPPH and ABTS assays:

Assay TypeIC50 (µM)Remarks
DPPH25Effective radical scavenger
ABTS20Comparable to standard antioxidants

These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of chlorine and sulfanylidene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound within the quinazolinone family, noted for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H10Cl2N2OSC_{15}H_{10}Cl_2N_2OS, with a molecular weight of approximately 337.2 g/mol. The structure features a chloro group at the 7-position, a chlorophenylmethyl group at the 3-position, and a sulfanylidene group at the 2-position, which are critical for its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

Compound Cell Line IC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

The mechanism of action often involves cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. In vitro studies indicate that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 20
Klebsiella pneumoniae< 15

These results suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, some studies have indicated antifungal properties against various fungi species. This broad-spectrum activity enhances its potential as a therapeutic agent in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure. The presence of halogen substituents and specific functional groups has been shown to enhance their binding affinity to biological targets, such as enzymes involved in cancer progression and bacterial metabolism .

Case Studies

  • Anticancer Efficacy : A study evaluated several quinazolinone derivatives, including those structurally related to our compound. The results indicated that modifications at the 3-position significantly affected anticancer potency, with certain derivatives achieving IC50 values below those of established chemotherapeutics .
  • Antibacterial Mechanism : Another investigation focused on the mechanism of action against Staphylococcus aureus, revealing that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis .

Q & A

Q. What are the standard synthetic routes for 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, and how are intermediates characterized?

A common approach involves condensation of substituted aldehydes with thioacetamide derivatives, followed by cyclization. For example, 4-chlorobenzaldehyde and methyl thioacetate can yield a thioquinazolinone intermediate, which is hydrogenated to introduce the 2-chlorophenylmethyl group . Key characterization steps include:

  • Elemental analysis for purity verification.
  • Spectroscopic methods :
  • IR spectroscopy to confirm thione (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1680 cm⁻¹, respectively).
  • ¹H/¹³C NMR to resolve aromatic protons and substituent environments .
    • Table 1 : Example reaction conditions:
StepReagentsSolventTemperatureTimeYield
14-chlorobenzaldehyde, methyl thioacetateEthanolReflux6h65%
2Hydrogenation (H₂/Pd-C)THFRT12h72%

Q. How can researchers validate the molecular structure of this compound?

Structural validation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions in the crystal lattice can confirm substituent positioning .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with structural rigidity .

Advanced Research Questions

Q. How can crystallographic data from SHELX be utilized to resolve contradictions in substituent orientation?

Discrepancies in substituent placement (e.g., 2-chlorophenylmethyl group orientation) may arise from disordered crystal structures. To address this:

  • Refine data using SHELXL with restraints for bond lengths/angles.
  • Compare residual electron density maps to identify disorder.
  • Validate with DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable conformers .
  • Example : If two conformers are observed, report occupancy ratios and refine with PART instructions in SHELX .

Q. What experimental strategies can reconcile conflicting antimicrobial activity data across studies?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from purity, assay conditions, or bacterial strain variability. Methodological recommendations:

  • Purity control : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Dose-response assays : Test a broader concentration range (e.g., 0.1–100 µg/mL) with triplicate measurements.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Table 2 : Example antimicrobial data comparison:
StudyBacterial StrainMIC (µg/mL)Assay TypePurity
AS. aureus ATCC 2592312.5Broth dilution90%
BS. aureus ATCC 2592325.0Agar diffusion98%

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

By-product formation (e.g., dimerization or oxidation) can be mitigated through:

  • Solvent selection : Use aprotic solvents (e.g., DMF or THF) to reduce nucleophilic side reactions.
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps like cyclization.
  • In-situ monitoring : Employ TLC or FTIR to track reaction progress and terminate before degradation .

Methodological Notes

  • Contradiction analysis : When spectral data conflicts with crystallographic results (e.g., NMR vs. XRD), prioritize XRD for spatial resolution but validate with computational chemistry .
  • Safety : Handle chlorinated intermediates in a fume hood; refer to safety data for proper disposal (e.g., H373: repeated exposure may cause organ damage) .

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